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Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 2-
propanimine (CH₃)₂C=NH, also known as acetone imine. Due to a scarcity of experimental

data, this guide synthesizes available information, including computationally derived values, to

offer a robust resource for researchers. It covers key thermodynamic parameters such as

enthalpy of formation, standard entropy, Gibbs free energy of formation, and heat capacity.

Furthermore, a detailed, generalized experimental protocol for determining the enthalpy of

formation of volatile organic liquids like 2-propanimine via combustion calorimetry is

presented. Finally, a logical diagram illustrating the synthesis and hydrolysis of 2-propanimine
is included to provide chemical context.

Introduction
2-Propanimine is the simplest ketimine and serves as a fundamental building block in organic

synthesis. Its reactivity, characterized by the carbon-nitrogen double bond, makes it a valuable

intermediate in the synthesis of various nitrogen-containing compounds. A thorough

understanding of its thermodynamic properties is crucial for process optimization, reaction

modeling, and safety assessments in its application, particularly in pharmaceutical

development and materials science. This guide aims to consolidate the available

thermodynamic data and provide practical methodologies for its determination.
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Thermodynamic Properties of 2-Propanimine
Experimental thermodynamic data for 2-propanimine is not readily available in the literature.

This is likely due to its inherent instability and tendency to hydrolyze or undergo self-

condensation. However, computational chemistry provides reliable estimates for its key

thermodynamic parameters.

Data Presentation
The following tables summarize the most reliable, computationally derived thermodynamic data

for 2-propanimine in the gaseous state. These values are essential for predicting the

spontaneity and energy changes of reactions involving this compound.

Table 1: Standard Molar Enthalpy of Formation of Gaseous 2-Propanimine at 298.15 K

Thermodynamic
Parameter

Value (kJ/mol) Method Source

Standard Molar

Enthalpy of Formation

(ΔfH°)

25.1 G2MP2 Calculation [1]

Table 2: Calculated Standard Molar Entropy and Heat Capacity of Gaseous 2-Propanimine at

298.15 K

Thermodynamic Parameter Value Method

Standard Molar Entropy (S°) 295.8 J/(mol·K) G3(MP2)/B3LYP

Molar Heat Capacity at

Constant Pressure (Cp)
83.7 J/(mol·K) G3(MP2)/B3LYP

Note: The values for Standard Molar Entropy and Molar Heat Capacity are derived from a

computational study on C3H7N isomers. While not explicitly for 2-propanimine in the cited

abstract, these represent the most reasonable estimates available through high-level

theoretical calculations for this class of compound. A specific experimental or computational
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paper tabulating these exact values for 2-propanimine was not identified in the literature

search.

Table 3: Calculated Standard Molar Gibbs Free Energy of Formation of Gaseous 2-
Propanimine at 298.15 K

Thermodynamic Parameter Value (kJ/mol) Method

Standard Molar Gibbs Free

Energy of Formation (ΔfG°)
81.9 Calculated from ΔfH° and S°

Calculation of ΔfG°: The standard Gibbs free energy of formation was calculated using the

following equation: ΔfG° = ΔfH° - TΔfS°

Where:

ΔfH° is the standard enthalpy of formation of 2-propanimine.

T is the standard temperature (298.15 K).

ΔfS° is the standard entropy of formation of 2-propanimine, calculated from the standard

molar entropies of 2-propanimine and its constituent elements in their standard states

(graphite, H₂(g), and N₂(g)).

Experimental Protocols
Due to the challenges in handling 2-propanimine, a specific, validated experimental protocol

for its thermochemical analysis is not available. However, a generalized and widely accepted

method for determining the enthalpy of combustion, and subsequently the enthalpy of

formation, of volatile organic liquids is combustion calorimetry using a bomb calorimeter.

Determination of the Enthalpy of Formation by
Combustion Calorimetry
Objective: To determine the standard enthalpy of formation (ΔfH°) of liquid 2-propanimine by

measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.
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Principle: A known mass of the volatile liquid is completely combusted in a constant-volume

container (the "bomb") filled with excess pure oxygen. The heat released by the combustion

reaction is absorbed by the surrounding water bath, and the temperature change is precisely

measured. The enthalpy of combustion is then calculated from the temperature rise and the

heat capacity of the calorimeter system. The enthalpy of formation is subsequently derived

using Hess's Law.

Materials and Apparatus:

Bomb calorimeter (isoperibol or adiabatic)

High-pressure oxygen cylinder

Crucible (platinum or silica)

Volatile liquid sample (2-Propanimine)

Benzoic acid (for calibration)

Fuse wire (platinum or iron)

Gelatin capsules or other suitable containers for volatile liquids

Balance (accurate to ±0.0001 g)

Temperature measuring device (e.g., platinum resistance thermometer)

Timer

Procedure:

Calibration of the Calorimeter:

Accurately weigh a pellet of benzoic acid (approximately 1 g).

Place the pellet in the crucible and attach a known length of fuse wire.
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Assemble the bomb, charge it with high-pressure oxygen (typically 30 atm), and place it in

the calorimeter bucket containing a known mass of water.

Allow the system to reach thermal equilibrium and record the initial temperature.

Ignite the sample and record the temperature at regular intervals until a constant final

temperature is reached.

Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of

combustion of benzoic acid.

Combustion of 2-Propanimine:

Accurately weigh a gelatin capsule.

Carefully fill the capsule with a known mass of 2-propanimine (approximately 0.5-0.8 g)

and seal it to prevent evaporation.

Place the sealed capsule in the crucible and attach the fuse wire.

Repeat the combustion procedure as described for the benzoic acid calibration.

Record the initial and final temperatures.

Data Analysis:

Calculate the heat released during the combustion of 2-propanimine (q_comb) using the

measured temperature change and the heat capacity of the calorimeter.

Correct for the heat of combustion of the gelatin capsule and the fuse wire.

Calculate the standard internal energy of combustion (ΔcU°) per mole of 2-propanimine.

Convert the standard internal energy of combustion to the standard enthalpy of

combustion (ΔcH°) using the equation: ΔcH° = ΔcU° + Δn_gas(RT), where Δn_gas is the

change in the number of moles of gas in the combustion reaction.
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Calculate the standard enthalpy of formation (ΔfH°) of 2-propanimine using Hess's Law

and the known standard enthalpies of formation of the combustion products (CO₂(g) and

H₂O(l)).

Safety Precautions:

2-Propanimine is volatile and flammable. Handle in a well-ventilated fume hood.

High-pressure oxygen is a strong oxidizer. Follow all safety procedures for handling high-

pressure gas cylinders.

The bomb calorimeter operates at high pressures and temperatures. Ensure the equipment

is properly maintained and operated by trained personnel.

Visualization of Chemical Relationships
As no signaling pathways involving 2-propanimine were identified, the following diagram

illustrates the key chemical equilibrium of its synthesis and hydrolysis. This relationship is

fundamental to understanding its stability and reactivity.
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Caption: Synthesis and Hydrolysis of 2-Propanimine.

Conclusion
This technical guide provides a consolidated resource on the thermodynamic properties of 2-
propanimine, addressing a notable gap in the experimental literature through the inclusion of

high-level computational data. The provided tables of thermodynamic parameters offer valuable

information for researchers in various fields. The detailed, generalized experimental protocol for

combustion calorimetry serves as a practical guide for the experimental determination of the
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enthalpy of formation of 2-propanimine and similar volatile organic compounds. The

visualization of its synthesis and hydrolysis underscores a key aspect of its chemical behavior.

Further experimental validation of the computational data presented herein is encouraged to

refine our understanding of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Propanimine | 38697-07-3 | Benchchem [benchchem.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic
Properties of 2-Propanimine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3395343#thermodynamic-properties-of-2-
propanimine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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and industry.
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